6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-2-5-13-8-4-3-7-10-9-6-12(7)11-8/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRWYMDORNVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN2C=NN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-(prop-2-en-1-yloxy)pyridazine with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds derived from the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Inhibiting IDO1 can enhance the immune response against tumors and is considered a promising strategy in cancer immunotherapy .
Case Study: IDO1 Inhibition
A study demonstrated that a novel class of [1,2,4]triazolo[4,3-b]pyridazine derivatives showed sub-micromolar potency against IDO1. The structure-activity relationship (SAR) analysis revealed that specific modifications to the triazole ring significantly improved the binding affinity to the enzyme's active site. The compounds were tested in vitro on various cancer cell lines, showing promising results in reducing cell viability and enhancing immune response markers .
2. Antimicrobial Properties
The triazole moiety is well-known for its antimicrobial activity. Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine structure have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Evaluation
In a comparative study, several derivatives of 6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine were synthesized and tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activity at low concentrations, suggesting their potential as therapeutic agents in treating infections resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the triazole ring and substituents on the pyridazine core can lead to enhanced biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Triazole ring substitution | Increased binding affinity to IDO1 |
| Alkyl chain length | Enhanced antimicrobial potency |
| Functional group variation | Improved cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)
- Structure : The 6-position is substituted with a 2-ethyltriazolemethoxy group.
- Activity : A selective agonist for α2/α3-containing GABAA receptors, TPA023 exhibits anxiolytic effects without sedation in rodents and primates .
- Key Difference : The bulkier triazolemethoxy group in TPA023 enhances subtype selectivity compared to the smaller propenyloxy group in the target compound, which may reduce receptor specificity.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- Structure : A chloro substituent at position 6.
- Synthesis : Prepared via chlorination of the pyridazine precursor, serving as a key intermediate for further functionalization (e.g., hydrazine substitution) .
- Reactivity : The chloro group is more electrophilic than the propenyloxy group, enabling diverse nucleophilic substitutions.
6-(4-Morpholinyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Structure : A morpholine ring at position 6.
- Applications : The morpholine group improves solubility and bioavailability, making this derivative a candidate for central nervous system (CNS) drug development .
Substitution at Position 3
L-838,417 (7-tert-Butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-1,2,4-triazolo[4,3-b]pyridazine)
- Structure : A difluorophenyl group at position 3.
- Activity : Acts as a partial agonist at α2/α3/α5 GABAA receptors, with reduced sedative effects compared to full agonists .
- Comparison : The propenyloxy group in the target compound may offer greater metabolic stability than the triazolemethoxy group in L-838,417 due to reduced susceptibility to oxidative degradation.
6-(2,4-Dichlorophenyl)-3-(2-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Structure : A dichlorophenyl group at position 6 and a pyrrolidine ring at position 3.
GABAA Receptor Modulation
- Target Compound : The propenyloxy group may favor interactions with α2/α3 subunits, similar to TPA023, but with reduced steric hindrance, possibly leading to broader receptor engagement.
- TPA023 vs. Target Compound : TPA023’s IC50 for α2/α3 receptors is ~10 nM, whereas the target compound’s propenyloxy group could alter binding affinity due to differences in hydrogen bonding and π-π interactions .
Bromodomain Inhibition
Biological Activity
Overview
6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows for various interactions with biological targets, making it an interesting subject for research.
- IUPAC Name : 6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine
- CAS Number : 2166780-07-8
- Molecular Weight : 176.18 g/mol
- Chemical Structure : The compound features a triazole ring fused with a pyridazine structure and an alkoxy group (prop-2-en-1-yloxy) that contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to physiological changes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance:
- Inhibitory Effects on c-Met Kinase : A derivative of this class exhibited significant inhibitory activity against c-Met kinase with an IC50 value of 0.090 μM. This inhibition was correlated with cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
Anti-inflammatory Properties
Triazolo derivatives have been noted for their anti-inflammatory effects:
- COX Inhibition : Similar compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | c-Met Inhibition | 0.090 μM |
| Triazolo[4,3-b]pyridazine | Lacks prop-2-en-1-yloxy | Less reactive | N/A |
| Triazolo[3,4-b]thiadiazine | Different ring system | Varies significantly | N/A |
Case Studies
- Cytotoxicity Evaluation : In vitro studies were conducted on various cancer cell lines where derivatives similar to this compound demonstrated varying degrees of cytotoxicity and apoptosis induction .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of triazolo-pyridazines to enhance their biological activity by modifying substituents on the triazole ring and analyzing their effects on enzyme inhibition and cell viability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
